

IR spectrum of 6-chloro-N-isopropylpyridazin-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-chloro-N-isopropylpyridazin-3-amine

Cat. No.: B093019

[Get Quote](#)

An In-depth Technical Guide to the Infrared Spectrum of **6-chloro-N-isopropylpyridazin-3-amine**

Foreword

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy remains a cornerstone for its ability to provide a rapid, non-destructive, and highly specific molecular "fingerprint." This guide is dedicated to the comprehensive analysis of **6-chloro-N-isopropylpyridazin-3-amine** (CAS No. 1007-55-2), a heterocyclic amine of interest in medicinal chemistry.^{[1][2]} We will delve into the theoretical underpinnings of its infrared spectrum, present a robust protocol for data acquisition, and provide a detailed interpretation of its characteristic vibrational modes. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of how to apply IR spectroscopy for the structural verification and quality assessment of this compound.

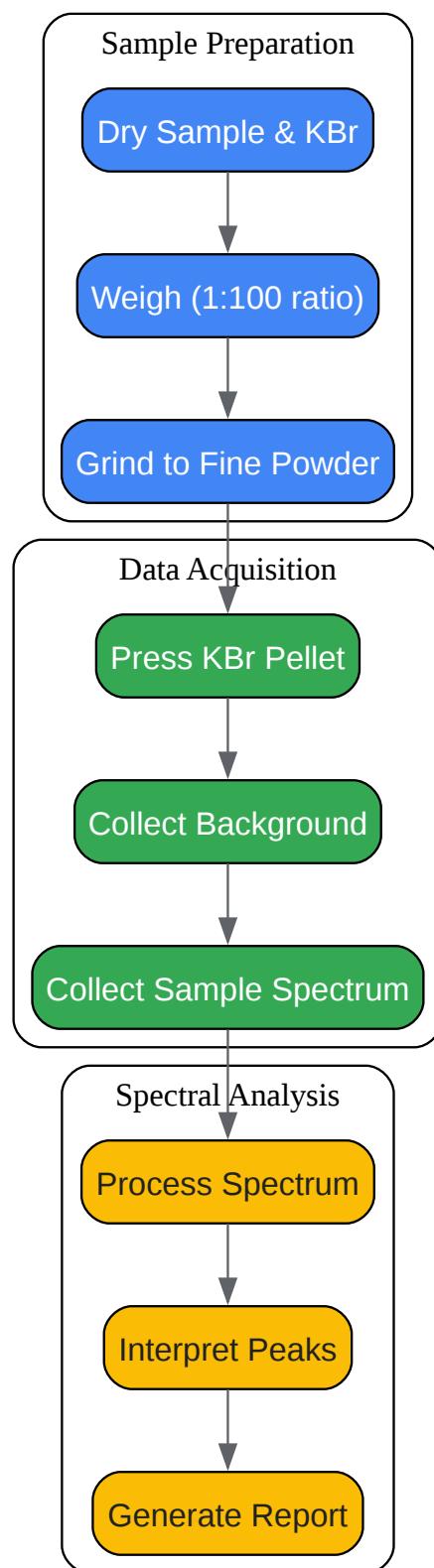
Introduction to 6-chloro-N-isopropylpyridazin-3-amine and IR Spectroscopy

6-chloro-N-isopropylpyridazin-3-amine is a substituted pyridazine derivative with the molecular formula $C_7H_{10}ClN_3$.^[2] Its structure incorporates a secondary amine (the N-isopropyl

group) and a halogenated aromatic pyridazine ring. These functional groups give rise to a unique and predictable infrared spectrum.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The specific frequencies at which a molecule absorbs radiation are directly related to the types of chemical bonds present and the overall molecular structure.^[3] Therefore, the resulting spectrum serves as a definitive signature for the compound. For a molecule like **6-chloro-N-isopropylpyridazin-3-amine**, the IR spectrum is invaluable for confirming the presence of key functional groups, verifying its identity against a reference, and detecting potential impurities.^[4]

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum


The quality of an IR spectrum is fundamentally dependent on the methodology used for its acquisition. The following protocol describes a self-validating system for obtaining a high-resolution spectrum of a solid sample, such as **6-chloro-N-isopropylpyridazin-3-amine**, using the potassium bromide (KBr) pellet technique. This method is widely cited for its reliability.^[1]

Step-by-Step Methodology

- Sample and Reagent Preparation:
 - Ensure the **6-chloro-N-isopropylpyridazin-3-amine** sample is thoroughly dried to prevent interference from water O-H bands. Use a desiccator or vacuum oven at a temperature well below the compound's melting point.
 - Use high-purity, spectroscopy-grade KBr powder. Dry the KBr in an oven at ~110°C for at least 2-4 hours and store it in a desiccator to maintain its anhydrous state. Atmospheric moisture is a common contaminant and its broad absorption bands can obscure key spectral features.
- Sample Grinding and Mixing:
 - Weigh approximately 1-2 mg of the compound and 100-200 mg of the dried KBr. The optimal ratio is typically around 1:100.

- Using an agate mortar and pestle, gently grind the KBr to a fine, consistent powder. Add the sample to the mortar and continue to grind the mixture for 1-2 minutes. The goal is to achieve a homogenous, fine powder, which minimizes scattering of the IR beam and produces a high-quality spectrum.
- Pellet Formation:
 - Transfer the powdered mixture to a pellet press die.
 - Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This process should result in a thin, transparent, or translucent KBr pellet. A cloudy or opaque pellet indicates insufficient grinding or the presence of moisture.
- Spectral Acquisition:
 - Carefully place the KBr pellet into the sample holder of the FTIR spectrometer.
 - Collect a background spectrum of the empty sample compartment. This is a critical step to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
 - Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. This enhances the signal-to-noise ratio.

The workflow for this analytical process can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for FTIR Analysis.

Structural Features and Vibrational Mode Analysis

The structure of **6-chloro-N-isopropylpyridazin-3-amine** dictates its IR spectrum.

Understanding the contribution of each functional group is key to a successful interpretation.

Caption: Molecular Structure of the Analyte.

Based on established group frequencies from authoritative sources, we can predict the principal absorption bands for this molecule.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment	Functional Group
~3350 - 3310	Medium-Weak	N-H Stretch	Secondary Amine
~3100 - 3000	Medium-Weak	C-H Stretch (sp ²)	Pyridazine Ring
~2980 - 2870	Medium-Strong	C-H Stretch (sp ³)	Isopropyl Group
~1650 - 1580	Medium	N-H Bend (Scissoring)	Secondary Amine
~1600, ~1570	Medium-Strong	C=C and C=N Stretch	Pyridazine Ring
~1470 - 1450	Medium	C-H Asymmetric Bend	Isopropyl CH ₃
~1385, ~1370	Medium	C-H Symmetric Bend (gem-dimethyl)	Isopropyl Group
~1335 - 1250	Strong	C-N Stretch	Aryl-Amine
~900 - 665	Strong, Broad	N-H Wag	Secondary Amine
~800 - 600	Medium-Strong	C-Cl Stretch	Chloro-pyridazine

In-Depth Spectral Interpretation

An analysis of the spectrum should proceed by examining distinct regions and correlating the observed bands with the predicted vibrational modes.

- The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)

- N-H Stretch: As a secondary amine, the molecule is expected to show a single, relatively sharp absorption band between 3350-3310 cm^{-1} .^[6]^[7] Its presence is a primary confirmation of the amine functional group. Its intensity is typically weaker than an O-H stretch, and its position can shift slightly based on hydrogen bonding in the solid state.
- Aromatic C-H Stretch: Vibrations from the C-H bonds on the pyridazine ring will appear at wavenumbers just above 3000 cm^{-1} . These are usually of medium to weak intensity.
- Aliphatic C-H Stretch: The isopropyl group will produce strong absorption bands below 3000 cm^{-1} . One can expect to see asymmetric and symmetric stretching modes for the methyl (CH_3) groups and a weaker methine (C-H) stretch.^[5]
- The Fingerprint Region (1700 - 600 cm^{-1}) This region contains a wealth of structural information arising from bending and stretching vibrations of the entire molecular skeleton.
- N-H Bend: The in-plane bending (scissoring) vibration of the N-H bond in secondary amines typically appears in the 1650-1580 cm^{-1} range.^[6] This band can sometimes overlap with ring stretching modes.
- Pyridazine Ring Stretching: The aromatic pyridazine ring exhibits characteristic C=C and C=N stretching vibrations. These typically appear as a series of bands, often near 1600 cm^{-1} and 1570 cm^{-1} .^[5] The exact positions are sensitive to the substituents on the ring.
- Isopropyl Group Bending: The isopropyl group provides a distinct signature with two bands arising from symmetric C-H bending of the gem-dimethyl groups, expected around 1385 cm^{-1} and 1370 cm^{-1} .^[5] The presence of this doublet is strong evidence for the isopropyl substituent. Asymmetric bending of the methyl groups is expected around 1465 cm^{-1} .
- C-N Stretching: The stretching vibration of the bond between the aromatic ring and the amine nitrogen (Aryl-N) is expected to be a strong band in the 1335-1250 cm^{-1} region.^[6] This is a key diagnostic peak for the overall structure.
- N-H Wag: A broad and strong band due to the out-of-plane N-H wagging is characteristic of primary and secondary amines and is typically found in the 910-665 cm^{-1} range.^[6]
- C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the lower frequency end of the fingerprint region, generally between 800 and 600 cm^{-1} . Its exact position can

be influenced by coupling with other vibrations.

Conclusion

The infrared spectrum of **6-chloro-N-isopropylpyridazin-3-amine** provides a rich set of data for its unequivocal identification. The key diagnostic features are the secondary amine N-H stretch around 3330 cm^{-1} , the aliphatic C-H stretches of the isopropyl group below 3000 cm^{-1} , the characteristic gem-dimethyl bending doublet around 1380 cm^{-1} , and the strong aryl-amine C-N stretch near 1300 cm^{-1} . Combined with the vibrational modes of the chloropyridazine ring, these bands constitute a unique molecular fingerprint. This guide provides the theoretical basis and practical framework for utilizing FTIR spectroscopy as a reliable and efficient tool for the structural verification and quality control of this important chemical entity in a research and development setting.

References

- DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons.
- Sankyo Co., Ltd. Infrared Spectra of Pyrazine- and Pyridine-carboxylic Acid and Their Derivatives. J-Stage.
- PubChem. **6-chloro-N-isopropylpyridazin-3-amine** | C7H10ClN3 | CID 12237615. National Center for Biotechnology Information.
- Breda, S., Reva, I. D., Lapinski, L., Nowak, M. J., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. *Journal of Molecular Structure*, 786(2-3), 193–206.
- AIP Publishing. Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. *The Journal of Chemical Physics*.
- ResearchGate. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
- AIP Publishing. Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues.
- Wang, J., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. *Journal of the Chinese Chemical Society*, 69(2), 333-342.
- Computational Chemistry Comparison and Benchmark Database. Experimental data for CH₃CHOHCH₃ (Isopropyl alcohol). NIST.
- Durig, J. R., & Hawley, C. W. (1972). Low-Frequency Vibrations in Molecular Solids. XVIII. Torsional Modes and Barriers to Internal Rotation of Some Isopropyl Compounds. *The Journal of Chemical Physics*, 57(11), 4944-4953.

- University of California, Davis. IR Spectroscopy Tutorial: Amines. Chemistry LibreTexts.
- Al-wsabie, A., et al. (2023). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI.
- Tetrahedron. 1007-55-2 | **6-Chloro-N-isopropylpyridazin-3-amine**.
- PubChem. 6-chloro-N-propylpyridazin-3-amine | C7H10CIN3 | CID 14517670. National Center for Biotechnology Information.
- Gardner, A. M., et al. (2002). Vibrational analysis of isopropyl nitrate and isobutyl nitrate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(12), 2571-2580.
- Wade, L.G. Jr. (2006). Characteristic Group Vibrations of Organic Molecules. Organic Chemistry, 6th ed. Pearson Prentice Hall Inc.
- Appchem. **6-chloro-N-isopropylpyridazin-3-amine** | 1007-55-2 | C7H10CIN3.
- MDPI. Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method.
- Agilent. A Comprehensive Guide to FTIR Analysis.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- Shimanouchi, T. (1972). Tables of molecular vibrational frequencies, consolidated volume I. NIST Technical Series Publications.
- SpectraBase. 3-Amino-6-chloro-pyridazine - Optional[MS (GC)] - Spectrum.
- PubChemLite. 6-chloro-n-ethylpyridazin-3-amine (C6H8CIN3).
- Shimanouchi, T. (1967). Tables of molecular vibrational frequencies, part 1. NIST.
- Zhang, Y., et al. (2022). Low-Frequency Vibrational Spectroscopy Characteristic of Pharmaceutical Carbamazepine Co-Crystals with Nicotinamide and Saccharin. MDPI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 6-chloro-N-isopropylpyridazin-3-amine | C7H10CIN3 | CID 12237615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. agilent.com [agilent.com]

- 5. davuniversity.org [davuniversity.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [IR spectrum of 6-chloro-N-isopropylpyridazin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b093019#ir-spectrum-of-6-chloro-n-isopropylpyridazin-3-amine\]](https://www.benchchem.com/product/b093019#ir-spectrum-of-6-chloro-n-isopropylpyridazin-3-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com